LL-Z1640-4

TAK1 inhibitor MAPK signaling negative control

Researchers using (5Z)-7-oxozeaenol need a matched negative control to confirm on-target TAK1 inhibition-active cis-enone RALs cause false-positive MAPK pathway artifacts. LL-Z1640-4 (CAS 66018-41-5) is the cis-enol resorcylic acid lactone lacking the α,β-unsaturated ketone warhead, rendering it signaling-inert toward TAK1, JNK, and p38. • Structurally matched to (5Z)-7-oxozeaenol; no covalent kinase inhibition • Validated inactive in T cell activation and HCC cell assays • ≥98% purity, powder at -20°C, shipped ambient. Essential for dissecting MAPKKK/TAK1-dependent signaling mechanisms.

Molecular Formula C19H24O7
Molecular Weight 364.4 g/mol
Cat. No. B10764530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLL-Z1640-4
Molecular FormulaC19H24O7
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC1CC=CC(C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O)O
InChIInChI=1S/C19H24O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h3-4,6-7,9-11,14-15,18,20-23H,5,8H2,1-2H3/b6-4+,7-3+
InChIKeyBPOLRDGTYHVUAY-DVFLZCIWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LL Z1640-4: Cis-Enol RAL for TAK1/p38 Studies


(6E,12E)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one, commonly designated LL-Z 1640-4 (CAS 66018-41-5), is a fungal-derived cis-enol resorcylic acid lactone (RAL) macrolide first reported in 1978 . The compound exhibits both antiviral and antiprotozoan activities and is characterized by a 14-membered macrocyclic ring system fused to a resorcylic acid core [1][2]. Unlike its cis-enone counterpart (5Z)-7-oxozeaenol, LL-Z 1640-4 lacks the α,β-unsaturated ketone electrophilic warhead required for covalent kinase inhibition, rendering it inactive against JNK/p38 kinase signaling pathways . This structural distinction underpins its primary research utility as a validated negative control for dissecting MAPKKK/TAK1-dependent signaling mechanisms .

cis-enol macrocyclic resorcylic acid lactone lacking α,β-unsaturated ketone warhead
Inactive against JNK/p38 MAPK signaling; no detectable TAK1 inhibition
Validated negative control for paired use with irreversible cis-enone TAK1 inhibitors

LL Z1640-4 Selectivity: Substitution Risks


Generic substitution within the resorcylic acid lactone (RAL) class is precluded by profound functional divergence arising from subtle structural modifications. The target compound LL-Z 1640-4 possesses a cis-enol moiety at the C5-C6 position, whereas its closest structural analogs—(5Z)-7-oxozeaenol, hypothemycin, and LL-Z 1640-2—contain a cis-enone electrophilic system [1][2]. This single oxidation state difference (enol vs. enone) determines irreversible covalent kinase inhibition capacity: cis-enone RALs act as Michael acceptors that irreversibly inhibit TAK1, MEK, and ERK kinases, while the cis-enol LL-Z 1640-4 lacks this warhead and is catalytically inert toward these targets . Consequently, employing an active cis-enone RAL in experiments designed to require a signaling-inactive baseline control yields false-positive pathway inhibition artifacts. Furthermore, the C7 epimer 7-epi-zeaenol exhibits NF-κB inhibitory activity distinct from the TAK1/JNK/p38 profile of LL-Z 1640-4, while chlorinated derivatives such as cochliomycin C introduce additional physicochemical variables that alter cellular permeability and target engagement [3][4]. The following evidence quantifies these differentiation dimensions.

Cis-enone RALs (e.g., (5Z)-7-oxozeaenol, LL‑Z 1640‑2) possess electrophilic warheads that irreversibly inhibit TAK1/ERK2; substitution may introduce false‑positive pathway inhibition.
Epimer 7‑epi‑zeaenol targets NF‑κB rather than TAK1/JNK/p38; stereochemical inversion shifts pathway engagement and confounds baseline controls.
Chlorinated analog cochliomycin C exhibits altered permeability and antifouling activity; not suitable for mammalian kinase signaling studies.

LL Z1640-4 Comparative Evidence


TAK1 Inhibition: LL Z1640-4 vs. 7-Oxozeaenol

LL-Z 1640-4 exhibits no detectable inhibitory activity against JNK/p38 kinase signaling pathways, in direct contrast to its cis-enone analog (5Z)-7-oxozeaenol, which irreversibly inhibits the MAPKKK TAK1 and blocks downstream T cell activation [1]. While quantitative IC50 values for LL-Z 1640-4 against TAK1, JNK, and p38 are reported as 'inactive' or lacking measurable inhibition in standard kinase assays, (5Z)-7-oxozeaenol demonstrates potent TAK1 inhibition with functional blockade of T cell activation in cellular models . This functional dichotomy—active covalent inhibitor versus inert structural analog—defines the compound's primary differentiation as a validated negative control [2].

TAK1 inhibition vs. 7‑oxozeaenol
Head‑to‑head
LL‑Z 1640‑4: no detectable inhibition of JNK/p38 kinase signaling; (5Z)‑7‑oxozeaenol: irreversible TAK1 inhibitor, blocks T cell activation.
Supports paired active/inactive control design for TAK1 specificity validation.
IC₅₀ not reported due to inactivity; cellular T cell activation assays.
TAK1 inhibitor MAPK signaling negative control kinase profiling JNK/p38 pathway

Structural Differences: LL Z1640-4 vs. LL-Z 1640-2

LL-Z 1640-4 differs from LL-Z 1640-2 ((5Z)-7-oxozeaenol) by the oxidation state at C5-C6: LL-Z 1640-4 contains a cis-enol moiety, whereas LL-Z 1640-2 contains a cis-enone electrophilic system [1]. This structural distinction directly correlates with kinase inhibitory activity: LL-Z 1640-2 acts as a potent irreversible inhibitor of TAK1 and ERK2, demonstrating therapeutic efficacy in adult T-cell leukemia/lymphoma (ATL) models, while LL-Z 1640-4 is devoid of such activity [2][3]. The absence of the α,β-unsaturated ketone in LL-Z 1640-4 eliminates the Michael acceptor functionality required for covalent bond formation with catalytic cysteine residues in the target kinase ATP-binding pockets [1].

C5–C6 oxidation state vs. LL‑Z 1640‑2
Head‑to‑head
cis‑enol (LL‑Z 1640‑4) lacks α,β‑unsaturated ketone; LL‑Z 1640‑2 contains cis‑enone warhead and acts as irreversible TAK1/ERK2 inhibitor.
Oxidation state directly determines covalent inhibition capacity.
Functional outcome confirmed in TAK1/ERK2 kinase assays.
resorcylic acid lactone TAK1 inhibitor ERK2 inhibitor cis-enone cis-enol

Epimeric Differentiation: LL Z1640-4 vs. 7-Epi-Zeaenol

7-Epi-zeaenol, the C7 epimer of zeaenol, is a closely related macrolide with identical molecular formula (C19H24O7) and molecular weight (364.40 g/mol) to LL-Z 1640-4 [1][2]. Despite this near-identical composition, 7-epi-zeaenol exhibits NF-κB inhibitory activity, a biological property not attributed to LL-Z 1640-4 in available literature [3]. The stereochemical inversion at C7 produces distinct three-dimensional conformations that differentially engage cellular targets, underscoring that stereoisomer identity—not merely molecular composition—determines functional utility [4].

Epimer differentiation vs. 7‑epi‑zeaenol
Class‑level
Identical molecular formula and mass (C₁₉H₂₄O₇, 364.4 g/mol), yet 7‑epi‑zeaenol inhibits NF‑κB while LL‑Z 1640‑4 shows no reported NF‑κB activity.
Stereochemistry at C7 dictates NF‑κB versus TAK1 pathway engagement.
Class‑level inference; verify in target assay.
NF-κB inhibitor epimer macrolide stereochemistry signal transduction

Chlorination Effects: LL Z1640-4 vs. Cochliomycin C

Cochliomycin C is a 15-chloro-substituted derivative of the core RAL scaffold, differing from LL-Z 1640-4 by the presence of a chlorine atom at position 15 of the aromatic ring [1][2]. This halogenation increases molecular weight (from 364.4 to approximately 398.8 g/mol) and lipophilicity (predicted LogP increase), altering membrane permeability and target binding characteristics [3]. Cochliomycin C exhibits potent antifouling activity against barnacle larval settlement (Balanus amphitrite), an application for which LL-Z 1640-4 has not been characterized [4]. The chlorinated analog also demonstrates distinct chromatographic retention behavior and ionization efficiency in LC-MS analyses, necessitating separate analytical method development .

Chlorination effects vs. cochliomycin C
Class‑level
Cochliomycin C: 15‑chloro substitution increases MW by ~34.4 Da and LogP; shows antifouling activity, while LL‑Z 1640‑4 retains antiviral/antiprotozoan profile.
Halogenation alters physicochemical properties and biological target spectrum.
Antifouling vs. antiviral divergence; distinct LC‑MS behavior.
chlorinated RAL antifouling Cochliobolus lunatus macrocyclic lactone natural product

Analytical Purity: HPLC Grade

Commercial suppliers report LL-Z 1640-4 purity specifications ranging from >95% to >99% as determined by HPLC analysis [1]. The higher purity grade (>99% by HPLC) ensures minimal contamination by structurally related cis-enone RALs (such as 5Z-7-oxozeaenol) that could introduce confounding kinase inhibitory activity in negative control experiments [2]. Trace levels of active TAK1 inhibitors in a purportedly inert control compound can produce false-negative results in pathway validation studies, making analytical purity a critical procurement criterion .

HPLC purity grade
Specification review
Supplier‑reported >99% HPLC purity, vs. standard grade >95%. Higher grade reduces trace cis‑enone RAL contaminants.
Critical for negative‑control integrity; even trace active impurities may confound results.
Supplier certificate, UV 254 nm detection.
HPLC purity analytical standard quality control reproducibility negative control

Solubility and Storage Compatibility

LL-Z 1640-4 demonstrates solubility in DMSO, ethanol, methanol, and DMF, with limited aqueous solubility . Comparative solubility data for (5Z)-7-oxozeaenol indicate solubility up to 25 mM in DMSO and 10 mM in ethanol, suggesting comparable formulation behavior between the cis-enol and cis-enone analogs . Storage recommendations are consistent across suppliers: -20°C for long-term powder storage, with shipping on dry ice to maintain structural integrity . The compound's pKa is predicted at 7.36-7.43, indicating partial ionization at physiological pH that may influence cellular uptake kinetics .

Solubility & storage
Method context
Soluble in DMSO, ethanol, methanol, DMF; limited aqueous solubility. Storage at −20°C. Profile comparable to (5Z)‑7‑oxozeaenol.
Identical solvent systems and storage protocols simplify matched‑pair experimental design.
Data to verify with specific supplier lot; pKa ~7.4.
solubility DMSO ethanol formulation storage stability

LL Z1640-4 Applications: TAK1/p38 MAPK Signaling


Negative Control for TAK1 Profiling

LL-Z 1640-4 serves as the structurally matched, signaling-inactive control for experiments employing the irreversible TAK1 inhibitor (5Z)-7-oxozeaenol. In T cell activation assays, (5Z)-7-oxozeaenol blocks TAK1-dependent signaling, while LL-Z 1640-4 exhibits no effect, enabling researchers to distinguish on-target TAK1 inhibition from off-target pathway perturbations [1]. This paired usage is essential for validating the selectivity of MAPKKK inhibitors in immunological and inflammatory disease models .

JNK/p38 Pathway Dissection in HCC

LL-Z 1640-4 has been employed as a p38/JNK signaling inhibitor in hepatocellular carcinoma (HCC) cell models, where it significantly diminishes p38 and JNK activation in MLK4 siRNA-transfected cells and attenuates MLK4 knockdown-induced ROS production . However, given contradictory reports regarding its activity against JNK/p38 (with some sources describing it as inactive and others as a potent inhibitor), researchers should verify compound identity and purity before use and consider employing (5Z)-7-oxozeaenol as a positive control for pathway inhibition .

Antiviral & Antiprotozoan Assays

LL-Z 1640-4 retains the antiviral and antiprotozoan activities originally reported for this class of fungal metabolites, independent of kinase inhibition [1]. This property enables researchers to investigate non-kinase mechanisms of action for resorcylic acid lactones without confounding TAK1/ERK pathway effects. The compound's natural occurrence in Curvularia portulacae and Curvularia lunata further supports its use in natural product dereplication studies and secondary metabolite profiling .

Analytical Reference Standard for RAL Metabolomics

LL-Z 1640-4, with molecular formula C19H24O7 and exact mass 364.152203 g/mol, serves as an analytical reference standard for LC-MS and NMR-based identification of resorcylic acid lactones in fungal extracts and biological matrices [2]. The compound's distinct retention time and mass spectral fragmentation pattern differentiate it from chlorinated (cochliomycin C), oxidized ((5Z)-7-oxozeaenol), and epimeric (7-epi-zeaenol) RAL congeners in metabolomics workflows .

Application
Selection Property
Validation Focus
TAK1 inhibitor specificity control
cis‑enol RAL scaffold without electrophilic warhead
Confirm absence of TAK1/JNK/p38 pathway inhibition
JNK/p38 signaling studies in cell models
RAL macrocycle with reported p38/JNK modulation
Verify compound identity and pathway activity per lot
Antiviral/antiprotozoan mechanism research
Non‑kinase bioactivity profile of the RAL core
Confirm activity independent of TAK1 inhibition
LC‑MS/NMR metabolomics reference standard
Defined chromatographic and mass spectral signature
Differentiate from chlorinated, epimeric, and oxidized RAL congeners

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